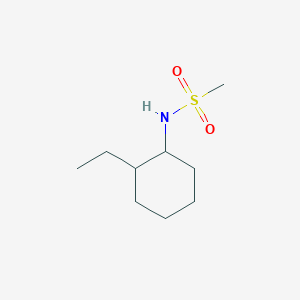

N-(2-ethylcyclohexyl)methanesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-ethylcyclohexyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2S/c1-3-8-6-4-5-7-9(8)10-13(2,11)12/h8-10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWOMHMDVNPUQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCC1NS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within the Sulfonamide Class of Organic Compounds

N-(2-ethylcyclohexyl)methanesulfonamide is structurally a member of the sulfonamide class of organic compounds. evitachem.com This class is defined by the presence of a sulfonamide functional group, which consists of a sulfonyl group directly bonded to a nitrogen atom. wikipedia.org The general structure is R-SO₂NR'R'', where R, R', and R'' represent organic substituents. wikipedia.org

Sulfonamides are of significant interest in medicinal chemistry and have a rich history. researchgate.net They were among the first classes of synthetic antimicrobial agents to be widely used, revolutionizing the treatment of bacterial infections before the advent of penicillin. researchgate.net The archetypal sulfonamide, sulfanilamide, and its derivatives function as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase, which is essential for the synthesis of folic acid, a vital nutrient for bacterial growth. nih.govlibretexts.org This mechanism of action highlights the principle of selective toxicity, targeting a metabolic pathway in bacteria that is absent in humans. libretexts.org

Beyond their antimicrobial properties, sulfonamide derivatives exhibit a vast range of biological activities, including anticancer, anti-inflammatory, antiviral, and antidiabetic properties. researchgate.netresearchgate.net This versatility has made the sulfonamide scaffold a privileged structure in drug discovery and development. researchgate.net The chemical properties of the sulfonamide group, such as its ability to act as a weak acid and participate in hydrogen bonding, contribute to its capacity to interact with various biological targets. evitachem.com

Table 1: General Properties of the Sulfonamide Functional Group

| Property | Description |

| Structure | R-SO₂NR'R'' |

| Key Bonds | Sulfur-Oxygen double bonds, Sulfur-Nitrogen single bond |

| Acidity | The hydrogen on the nitrogen is weakly acidic. |

| Reactivity | The nitrogen can act as a nucleophile. evitachem.com |

Historical Perspective of Methanesulfonamide Derivatives in Research

The specific sulfonamide present in N-(2-ethylcyclohexyl)methanesulfonamide is a methanesulfonamide (B31651). This means the 'R' group attached to the sulfonyl moiety is a methyl group (CH₃). The history of sulfonamides in research began with the discovery of the antibacterial properties of Prontosil in 1935 by Gerhard Domagk, which was later found to be metabolized to the active agent sulfanilamide. researchgate.net

Following this groundbreaking discovery, extensive research led to the synthesis of thousands of sulfonamide derivatives to improve efficacy and broaden the spectrum of activity. libretexts.org While early work focused heavily on aromatic sulfonamides (where the sulfonyl group is attached to a benzene (B151609) ring), the exploration of alkanesulfonamides, including methanesulfonamides, expanded the chemical space.

Methanesulfonamide derivatives have been investigated for a range of applications beyond antibacterial activity. For instance, certain methanesulfonamide derivatives have been studied for their potential as anticonvulsant agents. google.com In more contemporary research, the methanesulfonamide group is often incorporated into larger, more complex molecules in the field of fragment-based drug discovery. acs.org Its well-defined geometry and chemical properties make it a useful building block for constructing potential therapeutic agents targeting a variety of diseases. acs.org Research has also explored the synthesis of novel methanesulfonamide derivatives for their potential anticancer and anti-inflammatory activities. researchgate.net

Significance of Cyclohexyl Moieties in Medicinal Chemistry and Organic Synthesis

The second key structural feature of N-(2-ethylcyclohexyl)methanesulfonamide is the N-substituted 2-ethylcyclohexyl group. The cyclohexyl moiety, a six-membered carbon ring, is a ubiquitous and important structural component in many organic compounds, including pharmaceuticals and natural products. pharmablock.comfiveable.me

In medicinal chemistry, the cyclohexyl group is often used as a bioisostere for other chemical groups, such as a phenyl ring or a t-butyl group. pharmablock.com Unlike the flat, aromatic phenyl ring, the cyclohexyl group has a three-dimensional, non-planar structure. This can offer more contact points with a biological target, potentially leading to increased binding affinity and selectivity. pharmablock.com The replacement of a flexible alkyl chain with a more rigid cyclohexyl ring can also be advantageous, as it reduces the conformational entropy of the molecule upon binding, which can contribute to a more favorable binding energy. pharmablock.com

The conformational properties of the cyclohexyl ring, primarily its ability to exist in chair, boat, and twist-boat conformations, are crucial. fiveable.me The chair conformation is generally the most stable. tandfonline.com The orientation of substituents on the ring (axial vs. equatorial) can significantly influence a molecule's physical, chemical, and biological properties. fiveable.me

In organic synthesis, the cyclohexyl group serves as a stable framework. fiveable.me It can be functionalized through various chemical reactions, allowing for the construction of complex molecular architectures. rsc.org The stereochemistry of reactions involving cyclohexyl rings is a well-studied area of organic chemistry, enabling chemists to control the three-dimensional arrangement of atoms with a high degree of precision. fiveable.me

Overview of Current Research Landscape Pertaining to N 2 Ethylcyclohexyl Methanesulfonamide

Classical Approaches for Sulfonamide Formation

The most traditional and widely employed method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.org This approach is valued for its reliability and the ready availability of the starting materials.

Reaction of Sulfonyl Chlorides with Amines in this compound Synthesis

The direct synthesis of this compound is typically achieved through the reaction of methanesulfonyl chloride with 2-ethylcyclohexylamine. okstate.edu This reaction is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction. wikipedia.org The choice of solvent for this reaction can vary, with dichloromethane being a common option. okstate.edu

The general reaction scheme is as follows:

CH₃SO₂Cl + C₆H₁₀(C₂H₅)NH₂ → CH₃SO₂NH(C₆H₁₀(C₂H₅)) + HCl

This method is efficient and provides good yields of the desired sulfonamide. The reaction conditions are typically mild, making it a practical choice for laboratory-scale synthesis.

Table 1: Typical Reaction Parameters for the Synthesis of this compound

| Parameter | Value | Reference |

| Amine | 2-ethylcyclohexylamine | okstate.edu |

| Sulfonyl Chloride | Methanesulfonyl chloride | okstate.edu |

| Base | Pyridine | wikipedia.org |

| Solvent | Dichloromethane | okstate.edu |

| Temperature | Room Temperature | okstate.edu |

Novel Synthetic Routes for this compound

Recent advancements in organic synthesis have led to the development of novel methods for sulfonamide formation that offer advantages over classical approaches, such as milder reaction conditions, broader substrate scope, and the avoidance of hazardous reagents. While not yet documented specifically for this compound, these methods are highly applicable.

One such innovative approach involves the use of sulfur dioxide surrogates, like the DABCO-bis(sulfur dioxide) adduct (DABSO). Palladium-catalyzed coupling reactions of aryl or alkyl halides with DABSO can generate sulfinate intermediates, which can then be reacted with amines to form sulfonamides. organic-chemistry.org This method provides a valuable alternative to the use of sulfonyl chlorides.

Another emerging area is the development of metal-free synthetic routes. For instance, the direct synthesis of sulfonamides from thiols and amines can be achieved using iodine-based reagents. rsc.org These methods are attractive due to their operational simplicity and reduced reliance on transition metal catalysts.

Table 2: Comparison of Classical and Novel Sulfonamide Synthesis Methods

| Method | Reagents | Advantages | Potential Application to this compound |

| Classical | Methanesulfonyl chloride, 2-ethylcyclohexylamine, base | Well-established, high yields | Direct and proven method |

| Palladium-Catalyzed | Alkyl halide, DABSO, amine, Pd catalyst | Milder conditions, avoids sulfonyl chlorides | Synthesis from a halogenated ethylcyclohexane (B155913) precursor |

| Metal-Free (Thiol-based) | Methanethiol, 2-ethylcyclohexylamine, iodine reagent | Avoids transition metals, simple | Direct formation from readily available starting materials |

Asymmetric Synthesis and Stereochemical Control in this compound Production

The 2-ethylcyclohexyl moiety of this compound contains a chiral center, meaning the compound can exist as different stereoisomers. The biological activity of chiral molecules can be highly dependent on their stereochemistry, making the development of asymmetric synthetic routes a critical endeavor.

The stereochemical outcome of the synthesis of this compound can be controlled by using a stereochemically pure starting material, such as a specific enantiomer of 2-ethylcyclohexylamine. The asymmetric synthesis of chiral cyclohexylamines can be achieved through various methods, including the use of chiral catalysts in reductive amination reactions. researchgate.net

Furthermore, stereoselective methods for the formation of the sulfonamide bond itself have been developed. For example, the addition of sulfonyl anions to chiral N-sulfinyl imines can proceed with a high degree of stereoselectivity, offering another avenue for controlling the stereochemistry of the final product. figshare.comnih.gov While these specific methods have not been reported for this compound, they represent powerful tools for accessing enantiomerically pure forms of this and related compounds.

Derivatization Strategies of the this compound Scaffold

To explore the structure-activity relationships of this compound and to generate analogues with potentially improved properties, derivatization of the core scaffold is a key strategy. Modifications can be introduced at two primary locations: the ethylcyclohexyl moiety and the sulfonamide nitrogen.

Modification of the Ethylcyclohexyl Moiety

The ethylcyclohexyl group offers several positions for functionalization. Late-stage C-H functionalization has emerged as a powerful tool for modifying complex molecules without the need for pre-installed functional groups. acs.org Palladium-catalyzed C(sp³)–H arylation, for example, could potentially be used to introduce aromatic substituents onto the cyclohexane (B81311) ring or the ethyl group, provided a suitable directing group is present. acs.org

Another approach involves the initial synthesis of a functionalized cyclohexylamine (B46788) precursor. For instance, various substituted cyclohexylamines can be prepared and then subjected to sulfonylation with methanesulfonyl chloride to yield a library of analogues. The reactivity of cyclohexylamine allows for various modifications, such as alkylation or acylation, prior to the sulfonamide formation step.

Functionalization at the Sulfonamide Nitrogen

The hydrogen atom on the sulfonamide nitrogen is acidic and can be deprotonated to form a sulfonamidate anion. wikipedia.org This anion can then be reacted with a variety of electrophiles to introduce new substituents at the nitrogen atom. This N-functionalization is a common strategy in medicinal chemistry to modulate the physicochemical properties of sulfonamide-containing compounds. rsc.org

Furthermore, methods for the reductive cleavage of the N-S bond in secondary sulfonamides have been developed. nih.govacs.org This allows the sulfonamide group to be used as a synthetic handle, where the amine can be liberated and subsequently reacted to introduce a different functional group. This strategy provides a versatile route for the late-stage diversification of the this compound scaffold.

Introduction of Additional Functionalities for this compound Analogue Libraries

The development of analogue libraries for lead compounds is a cornerstone of modern medicinal chemistry and drug discovery. By systematically modifying the core structure of a compound like this compound, researchers can explore the structure-activity relationship (SAR), aiming to enhance desired properties while minimizing others. The introduction of diverse functional groups can profoundly influence a molecule's physicochemical properties, such as polarity, hydrogen bonding capacity, and steric profile.

A common strategy for creating such libraries involves modifying the peripheral groups of the lead compound. In the case of this compound, the ethylcyclohexyl moiety presents a prime target for functionalization. Drawing parallels from synthetic strategies for other substituted cyclohexyl compounds, a variety of functional groups can be introduced to generate a diverse library of analogues. nih.gov

One approach involves replacing or functionalizing the ethyl group on the cyclohexane ring. For instance, analogues could be synthesized where the ethyl group is replaced with other alkyl chains of varying lengths or with groups containing heteroatoms. Furthermore, the terminal methyl group of the ethyl substituent could be derivatized to introduce a range of functionalities.

Another key point of diversification is the methanesulfonamide group itself. While the core sulfonamide is often crucial for the intended biological activity, the methyl group attached to the sulfur atom can be replaced with other small alkyl or even aryl groups, further expanding the chemical space of the library.

The following table outlines a representative, though not exhaustive, selection of functional groups that could be introduced onto the cyclohexyl ring in place of or as a modification of the ethyl group, based on common synthetic transformations and the types of substituents explored in similar analogue syntheses. nih.gov

| Functional Group | Chemical Formula | Potential Influence on Properties |

| Carboxylic Acid | -COOH | Increases polarity and introduces a site for hydrogen bond donation and acceptance. Can form salts. |

| Carboxymethyl | -CH₂COOH | Increases polarity and provides a slightly more extended acidic functionality compared to a direct carboxyl group. |

| Methyl Ester | -COOCH₃ | Reduces polarity compared to the carboxylic acid and acts as a hydrogen bond acceptor. |

| Acetoxymethyl | -CH₂OAc | Introduces an ester functionality, which can act as a hydrogen bond acceptor and may be liable to hydrolysis in vivo. |

| Chloromethyl | -CH₂Cl | Provides a reactive handle for further synthetic modifications. |

| Methoxymethyl | -OCH₃ | Introduces an ether linkage, which can act as a hydrogen bond acceptor and slightly increases polarity. |

The synthesis of these analogues would typically involve starting from a correspondingly functionalized 2-substituted cyclohexylamine, which would then be reacted with methanesulfonyl chloride. evitachem.com This modular approach allows for the efficient generation of a wide array of compounds for further investigation. The selection of functional groups to be introduced is often guided by computational modeling and a deep understanding of the target's binding site, if known.

Impact of Cyclohexyl Ring Substitutions on Biological Activity

The position of the ethyl group in this compound is crucial. The '2' position indicates a specific stereochemistry that can affect how the molecule fits into a binding pocket. Different positional isomers (e.g., 3-ethyl or 4-ethyl) would present a different three-dimensional shape, potentially leading to altered biological activity.

Furthermore, the nature of the substituent is a key determinant of activity. Replacing the ethyl group with other functionalities could lead to a range of effects:

Steric Bulk: Increasing the size of the substituent (e.g., from ethyl to tert-butyl) could enhance or diminish activity depending on the topology of the binding site.

Polarity: Introducing polar groups (e.g., hydroxyl or amino groups) could increase water solubility and introduce new hydrogen bonding opportunities, which may be beneficial or detrimental to activity.

To illustrate the potential impact of these substitutions, a hypothetical SAR table is presented below, based on general principles observed in similar compound series.

| Substituent at Cyclohexyl Ring | Potential Impact on Biological Activity | Rationale |

| Hydrogen | Baseline activity | Reference compound with no substitution. |

| Methyl | Potential for slight increase in lipophilicity and binding affinity. | Small alkyl groups can fill small hydrophobic pockets. |

| Ethyl (as in the parent compound) | Likely contributes to optimal hydrophobic interactions. | The specific size and conformation may be ideal for the target. |

| Isopropyl/tert-Butyl | May increase or decrease activity due to steric hindrance. | Larger groups may not fit within the binding site. |

| Hydroxyl | Potential for improved solubility and new hydrogen bonds. | Could alter pharmacokinetics and binding mode. |

| Methoxy | Increases lipophilicity and can act as a hydrogen bond acceptor. | May enhance membrane permeability and binding. |

Role of the Sulfonamide Linkage in Molecular Interactions

The sulfonamide group (-SO₂NH-) is a key functional group in a vast array of biologically active molecules. researchgate.netresearchgate.net It is a versatile moiety capable of engaging in multiple types of non-covalent interactions, which are critical for its role in molecular recognition.

The sulfonamide linkage in this compound has several important features:

Hydrogen Bonding: The nitrogen atom can act as a hydrogen bond acceptor, while the hydrogen on the nitrogen can act as a hydrogen bond donor. The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors. These interactions are often crucial for anchoring a molecule to its biological target.

Acidity: The proton on the sulfonamide nitrogen is acidic, and at physiological pH, a portion of the molecules may exist in their deprotonated, anionic form. This negative charge can participate in ionic interactions with positively charged residues (e.g., arginine, lysine) in a protein's active site.

Modifications to the sulfonamide linkage would likely have a profound impact on biological activity. For instance, N-methylation would remove the hydrogen bond donating capability and alter the acidity, likely leading to a significant change in binding affinity. Replacing the sulfonamide with an amide or other linker would change the geometry and electronic properties, almost certainly affecting activity.

Effects of Alkyl Chain Length and Branching on Compound Efficacy

The Ethyl Group on the Cyclohexyl Ring:

As previously discussed, the ethyl group contributes to the hydrophobic character of the molecule. Altering its length or branching would modulate this lipophilicity.

Increasing Chain Length: Progressively longer alkyl chains (e.g., propyl, butyl) would increase lipophilicity. This can enhance membrane permeability and hydrophobic interactions with the target, but excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.

Branching: Introducing branching (e.g., replacing ethyl with isopropyl) can have complex effects. It can increase steric bulk, which might be beneficial for fitting into a specific pocket but could also lead to steric clashes.

The Methyl Group on the Sulfonamide:

The methanesulfonamide moiety is relatively small. Changes to this alkyl group would directly impact the interactions in the vicinity of the sulfonamide linkage.

| Alkyl Group on Sulfonamide | Potential Impact on Biological Activity | Rationale |

| Methyl (as in the parent compound) | Provides a balance of lipophilicity and size. | May fit into a small hydrophobic pocket near the hydrogen bonding region. |

| Ethyl | Slight increase in lipophilicity and steric bulk. | Could enhance binding if a larger pocket is available. |

| Propyl/Butyl | Further increase in lipophilicity. | May lead to improved potency up to a certain point (the "cut-off effect"). |

| Branched Alkyl (e.g., Isopropyl) | Increased steric hindrance near the sulfonamide. | Could disrupt critical hydrogen bonds or other interactions. |

Conformational Analysis and its Influence on SAR of this compound Analogues

The three-dimensional conformation of a molecule is critical for its biological activity, as it must adopt a specific shape to bind effectively to its target. For this compound, conformational analysis would focus on the rotational freedom around several key bonds and the puckering of the cyclohexyl ring.

The cyclohexane ring can exist in several conformations, with the chair form being the most stable. The ethyl substituent can be in either an axial or equatorial position. The equatorial position is generally more stable for bulky substituents as it minimizes steric strain. The bioactive conformation, however, might require the less stable axial orientation to achieve optimal binding.

The C-N bond between the cyclohexyl ring and the sulfonamide nitrogen.

The N-S bond of the sulfonamide.

The S-C bond between the sulfur and the methyl group.

The relative orientation of the cyclohexyl ring and the methanesulfonyl group, as determined by rotation around these bonds, will dictate the spatial arrangement of the key interacting groups. Computational methods, such as molecular mechanics and quantum chemistry calculations, can be used to predict the low-energy conformations of the molecule. Understanding which of these conformations is the "bioactive conformation" is a key goal of SAR studies. For example, introducing a rigidifying element into the structure, such as a double bond or an additional ring, could lock the molecule into a specific conformation. If this rigidified analog shows high activity, it provides strong evidence for the bioactive conformation.

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. For this compound, these studies would provide insights into its three-dimensional conformation, charge distribution, and the energies of its frontier molecular orbitals (HOMO and LUMO).

The methanesulfonamide group (-SO₂NH-) is a key feature, characterized by its strong electron-withdrawing nature. This influences the acidity of the N-H proton and the nucleophilicity of the nitrogen atom. evitachem.com The ethylcyclohexyl group, being largely aliphatic, contributes to the molecule's lipophilicity.

Key Predicted Electronic Properties:

| Property | Predicted Characteristic for this compound | Significance |

| Dipole Moment | Moderate to high, due to the polar sulfonamide group. | Influences solubility, crystal packing, and interactions with polar biological targets. |

| HOMO-LUMO Gap | A relatively large gap is expected, suggesting good kinetic stability. evitachem.com | A larger gap is often associated with lower chemical reactivity. |

| Electrostatic Potential | Negative potential localized around the oxygen atoms of the sulfonyl group and a region of positive potential near the N-H proton. | Guides non-covalent interactions, such as hydrogen bonding with biological macromolecules. |

| Reactivity | The nitrogen atom can act as a nucleophile, while the N-H proton is weakly acidic. The molecule can participate in reactions like N-alkylation and condensation. evitachem.com | Dictates the types of chemical transformations the molecule can undergo. |

This table is generated based on general principles of organic chemistry and data for analogous compounds, not on direct experimental or computational results for this compound.

Molecular Docking and Dynamics Simulations for Target Binding Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict how a ligand, such as this compound, might bind to a biological target like an enzyme or a receptor. nih.govresearchgate.net

Sulfonamide-containing molecules are known to inhibit various enzymes, most classically carbonic anhydrases and certain proteases. Docking studies of this compound into the active sites of such enzymes would likely reveal key interactions.

Hypothetical Interactions with a Generic Enzyme Active Site:

| Interaction Type | Potential Interacting Residues | Moiety of this compound Involved |

| Hydrogen Bonding | Asp, Glu, Ser, Thr, His, Asn, Gln | Sulfonamide N-H (as donor) and sulfonyl oxygens (as acceptors) |

| Hydrophobic Interactions | Ala, Val, Leu, Ile, Phe, Trp, Pro | Ethylcyclohexyl group |

| Van der Waals Forces | Most residues in close proximity | Entire molecule |

This table represents a hypothetical scenario. The actual interactions would depend on the specific topology and amino acid composition of the enzyme's active site.

MD simulations could further elaborate on the stability of the docked pose, revealing conformational changes in both the ligand and the protein over time. e-nps.or.kr

GPCRs represent a large family of transmembrane proteins that are major drug targets. nih.gov The interaction of ligands with GPCRs can be complex, often involving binding within a transmembrane helical bundle. nih.govelifesciences.org For a molecule like this compound, its amphipathic nature—having both polar (sulfonamide) and nonpolar (ethylcyclohexyl) regions—makes it a candidate for interacting with the diverse microenvironments of a GPCR binding pocket.

Docking and MD simulations would be essential to predict the binding mode and affinity. The ethylcyclohexyl group might form hydrophobic interactions with nonpolar residues in the transmembrane helices, while the methanesulfonamide moiety could form hydrogen bonds with polar residues or extracellular loops.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov While no specific QSAR models for this compound analogues are publicly documented, we can describe how such a model would be developed and its potential utility.

A QSAR study would involve synthesizing a library of analogues by, for example, varying the alkyl group on the cyclohexane ring or substituting the methyl group on the sulfonamide. The biological activity of these compounds would be determined experimentally. Then, various molecular descriptors would be calculated for each analogue.

Commonly Used QSAR Descriptors:

| Descriptor Class | Examples | Information Encoded |

| Electronic | Partial charges, dipole moment, HOMO/LUMO energies | Electronic distribution and reactivity |

| Steric | Molecular volume, surface area, specific shape indices | Size and shape of the molecule |

| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity and ability to cross cell membranes |

| Topological | Connectivity indices, Wiener index | Atomic arrangement and branching |

A statistical method, such as multiple linear regression or machine learning, would then be used to create an equation that correlates a selection of these descriptors with the observed biological activity. nih.gov Such a model could then be used to predict the activity of new, unsynthesized analogues, thereby prioritizing synthetic efforts.

In Silico ADMET Predictions and their Research Implications

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are critical for the success of a drug candidate. nih.gov In silico tools can predict these properties early in the drug discovery process, saving time and resources. japsonline.comnih.govrjptonline.org

Predicted ADMET Profile for this compound:

| ADMET Property | Prediction based on General Structure | Research Implication |

| Absorption | Likely good oral absorption due to its moderate size and lipophilicity (predicted to adhere to Lipinski's Rule of Five). nih.gov | The compound may be suitable for oral administration. |

| Distribution | Expected to distribute into tissues due to its lipophilic character. Potential to cross the blood-brain barrier would need specific prediction. | Could reach targets within the central nervous system, which may or may not be desirable. |

| Metabolism | The ethylcyclohexyl ring is a likely site for cytochrome P450-mediated oxidation (e.g., hydroxylation). | Potential for drug-drug interactions and formation of active or inactive metabolites. nih.gov |

| Excretion | Metabolites would likely be excreted renally after conversion to more polar forms. | The rate of clearance would influence the dosing regimen. |

| Toxicity | The sulfonamide group is a known structural alert for potential hypersensitivity reactions in some individuals. Other potential toxicities would need to be assessed by specific prediction models (e.g., for hERG inhibition or mutagenicity). japsonline.com | Early identification of potential liabilities allows for structural modifications to mitigate risk. |

This table is based on predictions from the general chemical structure of this compound and not on specific published data for this compound.

Pharmacological and Biological Research Avenues for N 2 Ethylcyclohexyl Methanesulfonamide Class

Enzyme Inhibition Studies

The sulfonamide group is a well-established pharmacophore known for its ability to inhibit a variety of enzymes by acting as a transition-state analog or by binding to key residues in enzyme active sites.

The sulfonamide group is the quintessential feature of most carbonic anhydrase (CA) inhibitors. researchgate.net CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. tandfonline.com Inhibition of specific CA isoforms has therapeutic applications in treating conditions like glaucoma, epilepsy, and cancer. tandfonline.comresearchgate.net

Methanesulfonamide (B31651) derivatives, in particular, have been investigated as potent CA inhibitors. Studies on a series of sulfonylmethanesulfonamide derivatives revealed potent inhibition of human carbonic anhydrase II (hCA II), with one compound showing an IC50 of 3 nM. nih.gov The key factors for high-affinity binding in this class include sulfonamide acidity, hydrophobicity, and minimal steric hindrance near the sulfonamide group. nih.gov Other research has identified methanesulfonamide derivatives with inhibitory constants (Ki) against hCA I and hCA II in the micromolar range. For instance, N-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methanesulfonamide showed a Ki of 46 µM against hCA I, while N-(1,2,3,4-tetrahydronaphthalene-2-yl)methanesulfonamide had a Ki of 94 µM against hCA II. tandfonline.com The presence of the methanesulfonamide moiety in N-(2-ethylcyclohexyl)methanesulfonamide makes it a plausible candidate for screening against various CA isoforms.

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Selected Sulfonamide Derivatives

| Compound | Target Isoform | Inhibition Constant | Reference |

|---|---|---|---|

| Racemic fluoro sulfone 9 | hCA II | IC50 = 3 nM | nih.gov |

| N-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methanesulfonamide | hCA I | Ki = 46 µM | tandfonline.com |

| N-(1,2,3,4-tetrahydronaphthalene-2-yl)methanesulfonamide | hCA II | Ki = 94 µM | tandfonline.com |

| Acetazolamide | hCA IX | Ki = 25.7 nM | nih.gov |

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine, terminating the signal at cholinergic synapses. nih.govnih.gov Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govnih.gov

The sulfonamide moiety has been incorporated into various molecular scaffolds to develop AChE inhibitors. nih.gov For example, a series of mono- and di-sulfonamide derivatives were synthesized and screened for AChE inhibitory activity, with some compounds showing significant effects. nih.gov Another study on biguanide-sulfonamide derivatives found that compounds with electron-withdrawing groups exhibited notable AChE and butyrylcholinesterase (BChE) inhibitory properties. tandfonline.com Novel xanthine (B1682287) analogues containing a sulfonamide-related structure have also been identified as potent and selective AChE inhibitors, with IC50 values in the low nanomolar range. nih.gov Molecular docking studies suggest that sulfonamide derivatives can interact with key residues in the active site of AChE. nih.gov Given these precedents, the this compound class could be explored for potential AChE inhibitory activity.

Table 2: Acetylcholinesterase (AChE) Inhibition by Selected Sulfonamide-Related Compounds

| Compound Class/Name | AChE Inhibition | Reference |

|---|---|---|

| Mono-sulfonamide derivative (M1) | IC50 = 42.09 µg/mL | nih.gov |

| Quinolactone A | IC50 = 27.6 µM | researchgate.net |

| Biguanidine-sulfonamide (Compound 3) | IC50 = 28.4 µM (for BChE) | tandfonline.com |

Diacylglycerol O-acyltransferase 1 (DGAT1) is an enzyme that catalyzes the final step in triglyceride synthesis. nih.gov It plays a crucial role in the absorption of dietary fats in the intestine. nih.gov Inhibition of DGAT1 is being investigated as a potential therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes. nih.govnih.gov Pharmacological inhibition of DGAT1 can reduce postprandial serum triglycerides and increase levels of gut hormones like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY). nih.govnih.gov

While specific sulfonamide inhibitors of DGAT1 are a key area of research, the structural features of this compound warrant investigation into its potential as a DGAT1 inhibitor. For example, the DGAT1 inhibitor PF-04620110 has been shown to dose-responsively increase GLP-1 and PYY. nih.gov Another inhibitor, AZD7687, demonstrated dose-dependent reductions in postprandial serum triglycerides. nih.gov Research has also shown that DGAT1 inhibitors can suppress cell proliferation in certain types of cancer, such as glioblastoma and melanoma. nih.gov The combination of a lipophilic cyclohexane (B81311) group and a polar methanesulfonamide group in this compound presents a chemical profile that could be evaluated for interaction with the DGAT1 active site.

Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of cancer. Kinase inhibitors are therefore a major class of oncology drugs. The sulfonamide group is a common feature in many kinase inhibitors, where it often forms key hydrogen bonds within the ATP-binding site of the enzyme. nih.govmdpi.com

Different sulfonamide-based structures have been developed as potent inhibitors for various kinases.

PI3K/mTOR: A series of sulfonamide methoxypyridine derivatives were developed as dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) inhibitors. One compound, 22c, showed potent inhibitory activity with an IC50 of 0.22 nM against PI3Kα and 23 nM against mTOR. mdpi.com

Tropomyosin receptor kinase A (TrkA): Benzenesulfonamide (B165840) analogs have been identified as TrkA inhibitors, which is a target for glioblastoma treatment. nih.gov

Pyruvate (B1213749) Kinase M2 (PKM2): Substituted N,N′-diarylsulfonamides have been identified as activators of the tumor-specific M2 isoform of pyruvate kinase. nih.gov

Aurora-A Kinase: Triazole derivatives designed as bioisosteres of a known inhibitor, where an amide was replaced by a sulfonamide, showed submicromolar IC50 values against Aurora-A kinase. mdpi.com

The presence of the N-substituted sulfonamide structure in this compound suggests that it and related molecules could be valuable scaffolds for developing inhibitors against various protein kinases.

Table 3: Kinase Inhibition by Selected Sulfonamide Derivatives

| Compound/Class | Target Kinase | Activity | Reference |

|---|---|---|---|

| Compound 22c | PI3Kα / mTOR | IC50 = 0.22 nM / 23 nM | mdpi.com |

| AL106 (Benzenesulfonamide analog) | TrkA | IC50 = 58.6 µM in U87 cells | nih.gov |

| JNJ-7706621 analog (1b) | Aurora-A | Submicromolar IC50 | mdpi.com |

Receptor Modulatory Activities

The ethylcyclohexylamine moiety of the target compound is a structural alert for potential interaction with various neurotransmitter receptors, particularly those that recognize cyclic amine structures.

Dopamine (B1211576) receptors are a class of G protein-coupled receptors that are prominent targets for drugs treating neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. nih.govnih.gov The five subtypes are grouped into D1-like (D1, D5) and D2-like (D2, D3, D4) families. nih.gov

Derivatives containing cyclic amine structures, including cyclohexane rings, are common in dopamine receptor ligands. For example, cariprazine, a D2/D3 receptor partial agonist, features a substituted cyclohexane ring connecting a piperazine (B1678402) moiety to a dichlorophenyl group. nih.gov The affinity and selectivity of ligands for different dopamine receptor subtypes are highly sensitive to their chemical structure. Studies have shown that even small modifications can shift a ligand's profile from being D2-selective to D3-selective. mdpi.com For instance, certain benzolactam derivatives show high selectivity for the D3 receptor over D1 and D2 receptors. mdpi.com The this compound structure contains a substituted cyclohexane amine core, which suggests that it could be investigated for its binding affinity and selectivity across the different dopamine receptor subtypes.

Table 4: Binding Affinities of Selected Ligands for Dopamine Receptor (DR) Subtypes

| Compound | Receptor Affinity (Ki) | Selectivity Profile | Reference |

|---|---|---|---|

| Cariprazine | D3R Ki = 0.22 nM; D2R Ki = 0.79 nM | D3-preferential (3.6-fold) | nih.gov |

| BP 897 | D3R Ki = 0.92 nM; D2R Ki = 61 nM | D3-selective (70-fold) | researchgate.net |

| Apomorphine | D4R pKi = 8.4; D3R pKi = 7.7; D2R pKi = 5.7-7.6 | Non-selective agonist | nih.gov |

Serotonin (B10506) Receptor Interactions for this compound Compounds

Serotonin (5-HT) receptors are crucial proteins involved in a multitude of neurological and biological functions, including mood, cognition, memory, and sleep. nih.gov Disruptions in the serotonin system are linked to conditions like depression, schizophrenia, and migraines. nih.gov The 5-HT receptor family is diverse, grouped into seven subfamilies (5-HT₁ to 5-HT₇), each with distinct signaling mechanisms. nih.gov For instance, 5-HT₂ receptors couple with Gq/G₁₁ proteins, influencing cellular activity through phospholipase C. nih.gov

Research into structurally related compounds suggests that the this compound class may interact with these targets. Studies on (N)-methanocarba adenosine (B11128) derivatives, which also feature cyclic alkyl groups, have identified antagonists for the 5-HT₂B and 5-HT₂C serotonin receptors. nih.gov The structure-activity relationship (SAR) in these studies indicated that branched N⁶-alkyl groups, particularly N⁶-dicycloalkyl-methyl substitutions, generally favor affinity for 5-HT₂ receptors. nih.gov Although many of these adenosine derivatives also interact with adenosine receptors, antagonist activity was specifically observed at the serotonin 5-HT₂ receptors. nih.gov This suggests a potential, yet unconfirmed, avenue for this compound and its analogues as modulators of serotonergic pathways.

Ghrelin Receptor Modulation by Related Carbamoyl-Containing Structures

The ghrelin receptor is a key player in regulating energy homeostasis, with its endogenous ligand, ghrelin, being the only known peripheral hormone that stimulates hunger. nih.gov Discovered as the receptor for growth hormone secretagogues, the ghrelin receptor system also participates in appetite stimulation and other physiological processes. nih.gov Antagonizing the ghrelin receptor is considered a potential therapeutic strategy for managing obesity and type 2 diabetes. nih.gov

The ghrelin receptor is unique in its requirement for an acyl-modified peptide hormone for activation, a feature not seen with other hormones. nih.gov Small-molecule antagonists have been developed that can block this receptor. For example, PF-05190457 is a potent competitive antagonist of the ghrelin receptor that also exhibits inverse agonist activity. nih.gov Research has also identified various sulfonamide-based ghrelin receptor antagonists, highlighting the utility of the sulfonamide scaffold in designing modulators for this target. nih.gov The development of such compounds indicates that related structures, potentially including derivatives from the this compound class, could be investigated for their ability to modulate ghrelin signaling.

Antimicrobial Activity Investigations of Related Methanesulfonamides

The sulfonamide moiety is a well-established pharmacophore in the development of antimicrobial agents. nih.gov These compounds typically function by competitively inhibiting dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folate synthesis in bacteria, which in turn halts DNA replication. nih.gov Due to rising antibiotic resistance, there is a continuous need for new antimicrobial agents, and sulfonamide derivatives remain an active area of research. nih.gov

Investigations into various sulfonamide derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, certain N-(hydroxynitrophenyl)-benzenesulfonamide derivatives have shown potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov Other research has focused on hybrid molecules, such as coupling thienopyrimidine structures with sulfonamides, to create novel agents with significant antimicrobial potential. mdpi.com Aminomethanesulfonic acids applied to filtering materials have also demonstrated the ability to inhibit microbial growth. msu-journal.com

Table 1: Antimicrobial Activity of Selected Sulfonamide Derivatives

| Compound Name | Test Organism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid (Compound I) | S. aureus ATTCC 29213 | 32 | nih.gov |

| N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzensulfonamid (Compound II) | S. aureus ATTCC 29213 | 64 | nih.gov |

| Diethyl ((N-(4-bromophenyl) sulfamoyl) (2-chloro-8-methylquinolin-3-yl) methyl) phosphonate | E. coli | 0.125 | nih.gov |

| Cyclohexathienopyrimidine-sulfadiazine hybrid (4ii) | C. albicans | 62.5 | mdpi.com |

This table is for illustrative purposes and includes data for related sulfonamide structures, not this compound itself.

Anti-inflammatory and Analgesic Research in this compound Analogues

Inflammatory diseases represent a significant health burden, and the search for new anti-inflammatory agents with better safety profiles is ongoing. nih.gov The sulfonamide functional group has been incorporated into compounds designed to possess anti-inflammatory and analgesic properties. nih.govnih.gov Some sulfonamides, such as sulphanilamide and dapsone, have been found to reduce the availability of hypochlorous acid (HOCl) produced by neutrophils during inflammation, which may contribute to their therapeutic effect. nih.gov

Recent research has explored novel derivatives that combine the sulfonamide moiety with other heterocyclic systems known for biological activity. A study on new benzothiazole (B30560) derivatives bearing a benzenesulfonamide group identified several compounds with potent in vivo anti-inflammatory and analgesic effects. nih.gov These compounds were found to inhibit carrageenan-induced rat paw edema and showed significant analgesic activity, comparable to the commercial drug celecoxib. nih.gov Furthermore, diterpenoids with an ent-kaurane framework have been noted for their anti-inflammatory and analgesic activities, presenting another class of compounds whose complexity could be mimicked in part by sulfonamide analogues. acs.org

Table 2: Anti-inflammatory and Analgesic Activity of Selected Benzothiazole Sulfonamide Derivatives

| Compound | Anti-inflammatory Activity (% Inhibition of Edema at 3h) | Analgesic Activity (ED₅₀ in µM/kg at 2h) | Ulcerogenic Index | Reference |

|---|---|---|---|---|

| 17c | 80% | 89 | 0.82 | nih.gov |

| 17i | 78% | 69 | 0.89 | nih.gov |

This table is for illustrative purposes and includes data for related sulfonamide analogues, not this compound itself.

Anticancer Research and Cytotoxic Effects of Related Sulfonamides

The sulfonamide scaffold is a prominent feature in a wide array of anticancer agents. researchgate.net These compounds can exert their effects through various mechanisms, including the inhibition of cancer-specific enzymes like carbonic anhydrase, disruption of the cell cycle, and induction of apoptosis. researchgate.netnih.gov The structural versatility of sulfonamides allows for the design of molecules that can target specific pathways involved in tumor growth and proliferation. researchgate.net

Numerous studies have demonstrated the cytotoxic potential of novel sulfonamide derivatives against various human cancer cell lines. For instance, a comparative study of N-ethyl toluene-4-sulphonamide and 2,5-Dichlorothiophene-3-sulphonamide revealed significant cytotoxic activity against HeLa, MCF-7, and MDA-MB-231 cancer cells. nih.gov The latter compound, featuring a thiophene (B33073) ring, showed particularly potent effects. nih.gov Other research has focused on sulfonamide hybrids, such as quinazoline-sulfonamide derivatives, which have shown cytotoxic and proapoptotic activity against leukemia cell lines. mdpi.com Furthermore, certain sulfonamide derivatives have been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis. mdpi.com

Table 3: Cytotoxic Activity of Selected Sulfonamide Derivatives Against Cancer Cell Lines

| Compound | Cell Line | Cytotoxicity (IC₅₀ in µM) | Reference |

|---|---|---|---|

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | HeLa | 7.2 ± 1.12 | nih.gov |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MDA-MB-231 | 4.62 ± 0.13 | nih.gov |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MCF-7 | 7.13 ± 0.13 | nih.gov |

| N-ethyl toluene-4-sulphonamide (8a) | Various | 10.91 to 19.22 | nih.gov |

| Quinoline Sulfonamide Derivative (36) | VEGFR-2 Inhibition | 0.14 ± 0.02 | mdpi.com |

This table is for illustrative purposes and includes data for related sulfonamide structures, not this compound itself.

Investigation into Biodegradation Pathways of Related Compounds

The widespread use of sulfonamide antibiotics has raised concerns about their environmental fate and the potential for promoting antibiotic resistance. nih.gov Biodegradation by microorganisms is a critical process for the removal of these compounds from natural and engineered ecosystems. nih.gov Understanding the metabolic pathways involved is essential for improving waste treatment processes and mitigating environmental impact. nih.gov

Research has identified several bacterial genera, including Pseudomonas and Paenarthrobacter, capable of degrading sulfonamides. nih.govoup.com The degradation process can proceed through various pathways, which are influenced by environmental conditions and the specific sulfonamide structure. nih.govresearchgate.net Common metabolic reactions include:

Hydroxylation and Acetylation: These reactions often occur at the aniline (B41778) or heterocyclic parts of the sulfonamide molecule. researchgate.net

Cleavage of the S-N Bond: A key step that breaks the sulfonamide bridge, destroying its antibacterial activity and often yielding metabolites like aniline and sulfanilic acid. oup.comresearchgate.net

Gene-Mediated Degradation: Specific gene clusters, such as the sad cluster, have been identified that code for enzymes like monooxygenases responsible for the initial steps of sulfonamide breakdown. oup.com

The efficiency of biodegradation can depend on factors like the initial concentration of the sulfonamide and the specific microbial community present. nih.govresearchgate.net For example, some studies have shown that Pseudomonas stutzeri can effectively degrade multiple types of sulfonamides simultaneously, with degradation rates exceeding 90% within 48 hours under optimal conditions. nih.gov

Future Directions in Research on N 2 Ethylcyclohexyl Methanesulfonamide

Exploration of Novel Synthetic Methodologies for Enhanced Yields and Selectivity

The conventional synthesis of N-(2-ethylcyclohexyl)methanesulfonamide typically involves the reaction of 2-ethylcyclohexylamine with methanesulfonyl chloride. While effective, this method may present challenges related to yield, purity, and scalability. Future research will likely focus on developing more efficient and selective synthetic routes.

One promising avenue is the adoption of flow chemistry . This technique, which involves performing reactions in a continuously flowing stream rather than a batch-wise process, offers several advantages. nih.govacs.orgacs.orggoogle.comnih.gov It allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields, improved selectivity, and enhanced safety. nih.govacs.org A fully automated flow-through process could be designed for the production of this compound, potentially incorporating a "catch and release" protocol for monoalkylation of a primary sulfonamide precursor to ensure high purity of the final product. nih.gov

| Synthetic Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |

| Flow Chemistry | Higher yields, improved selectivity, enhanced safety, scalability. nih.govacs.org | Optimization of reactor design, residence time, and automated purification. nih.gov |

| Green Chemistry | Reduced environmental impact, use of non-toxic reagents, waste minimization. acs.org | Development of biodegradable solvents and recyclable catalysts. |

| Novel Catalysis | Increased reaction efficiency, atom economy, milder reaction conditions. | Exploration of transition-metal or organocatalysts for C-N bond formation. |

Development of Advanced Computational Models for Precise Activity Prediction

Computational modeling has become an indispensable tool in modern drug discovery. nih.gov For this compound, the development of advanced computational models can accelerate the identification of more potent and selective analogues, as well as predict their biological activities.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key approach that can be employed. jbclinpharm.orgresearchgate.nettiu.edu.iqresearchgate.net By analyzing a dataset of related sulfonamide compounds and their biological activities, QSAR models can identify the physicochemical properties and structural features that are critical for a desired biological effect. tiu.edu.iq For instance, a QSAR model could be developed to predict the inhibitory activity of this compound analogues against a specific enzyme target. researchgate.net

Molecular docking studies can provide detailed insights into the binding interactions between this compound and its potential biological targets. nih.govrjb.ronih.govnih.govsemanticscholar.orgrsc.org These simulations can predict the preferred binding pose and estimate the binding affinity, guiding the design of new derivatives with improved interactions. For example, docking studies could reveal key hydrogen bonds or hydrophobic interactions that are crucial for the compound's activity. rjb.ro

Pharmacophore modeling can be used to define the essential three-dimensional arrangement of functional groups required for biological activity. nih.govyoutube.com A pharmacophore model for this compound could be generated based on a set of active analogues and used to screen virtual compound libraries for new molecules with similar properties. nih.gov

| Computational Model | Application to this compound Research | Predicted Outcome |

| QSAR | Predict the biological activity of novel analogues based on their chemical structure. jbclinpharm.orgresearchgate.net | Identification of key structural motifs for enhanced potency. |

| Molecular Docking | Simulate the binding of the compound to its biological target. rjb.ronih.gov | Elucidation of the binding mode and prediction of binding affinity. rjb.ro |

| Pharmacophore Modeling | Define the essential 3D features required for activity. nih.govyoutube.com | Discovery of new chemical scaffolds with similar biological profiles. nih.gov |

Identification of New Biological Targets for this compound and its Analogues

While sulfonamides are traditionally known as inhibitors of dihydropteroate (B1496061) synthase in bacteria, many possess a broader range of biological activities. nih.gov A critical area of future research will be the identification of novel biological targets for this compound, which could unveil new therapeutic applications.

Chemoproteomics has emerged as a powerful set of techniques for identifying the protein targets of small molecules in a complex biological system. nih.govmdpi.comlongdom.orgnih.govcreative-diagnostics.com This approach can be used to systematically screen for proteins that interact with this compound, providing a global view of its potential targets. longdom.org

Activity-Based Protein Profiling (ABPP) is a specific chemoproteomic strategy that utilizes reactive chemical probes to covalently label the active sites of enzymes. mdpi.com An ABPP probe based on the this compound scaffold could be designed to identify specific enzyme families that are targeted by this compound.

Another approach is the use of affinity chromatography , where this compound is immobilized on a solid support to "fish out" its binding partners from a cell lysate. nih.gov The captured proteins can then be identified by mass spectrometry.

| Target Identification Method | Principle | Potential Application for this compound |

| Chemoproteomics | Proteome-wide characterization of small molecule-protein interactions. nih.govlongdom.org | Unbiased identification of all potential protein targets in a cell or tissue. longdom.org |

| Activity-Based Protein Profiling (ABPP) | Covalent labeling of enzyme active sites with reactive probes. mdpi.com | Identification of specific enzyme classes that are inhibited by the compound. |

| Affinity Chromatography | Immobilization of the compound to capture its binding partners. nih.gov | Isolation and identification of proteins that directly interact with the compound. |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a holistic understanding of the biological effects of this compound, it is crucial to move beyond single-target investigations and embrace a systems-level perspective. nih.govfrontiersin.orgnumberanalytics.comnih.gov The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive picture of the cellular pathways and networks that are modulated by the compound. nashbio.comfrontlinegenomics.commulti-omics-drug-discovery.comnih.govnih.govmdpi.commdpi.comtaylorfrancis.comresearchgate.net

By combining these datasets, researchers can construct detailed models of the compound's mechanism of action. nih.govfrontiersin.orgnumberanalytics.comnih.gov For example, transcriptomic analysis can reveal changes in gene expression following treatment with the compound, while proteomic analysis can identify corresponding changes in protein levels. nih.govtaylorfrancis.comresearchgate.netnih.gov Metabolomic studies can then shed light on the downstream effects on metabolic pathways. nih.govnih.govyoutube.comnews-medical.netyoutube.com

This systems pharmacology approach can help to:

Identify the primary targets and off-targets of the compound. numberanalytics.com

Uncover the molecular mechanisms underlying its therapeutic effects and potential side effects.

Discover biomarkers that can predict an individual's response to the compound. frontlinegenomics.com

Generate new hypotheses for further investigation.

The integration of multi-omics data represents a powerful strategy for moving from a reductionist to a holistic understanding of the pharmacology of this compound. nashbio.comastrazeneca.com

| Omics Data Type | Information Provided | Contribution to Mechanistic Understanding |

| Genomics | Genetic variations that may influence drug response. | Identification of patient populations most likely to benefit from the compound. |

| Transcriptomics | Changes in gene expression levels. | Elucidation of the signaling pathways affected by the compound. |

| Proteomics | Changes in protein abundance and post-translational modifications. nih.gov | Identification of direct and indirect protein targets. nih.gov |

| Metabolomics | Alterations in metabolite concentrations. nih.govnih.govyoutube.comnews-medical.net | Understanding the impact on cellular metabolism and function. nih.govnih.govyoutube.comnews-medical.net |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for N-(2-ethylcyclohexyl)methanesulfonamide and related sulfonamides?

- Methodological Answer : Synthesis typically involves alkylation or arylation reactions. For example, N-alkylation of sulfonamide precursors with ethyl iodide under basic conditions (e.g., using NaH or K₂CO₃) is a standard approach . Similar compounds, such as N-[2-(chloromethyl)phenyl]methanesulfonamide, are synthesized via electrophilic substitution reactions with trichloroethylene, yielding intermediates for further functionalization . Key steps include refluxing in aprotic solvents (e.g., DMF or THF) and purification via recrystallization.

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, related sulfonamides like N-cyclohexyl-N-ethylbenzenesulfonamide were characterized using SHELX software, revealing dihedral angles between aromatic and cyclohexyl rings (e.g., 40.29° and 37.91°) . Complementary techniques include NMR (¹H/¹³C) and IR spectroscopy to verify functional groups and substituent orientations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.